molecular formula C11H24O3 B14213083 Acetic acid;2-methyloctan-4-ol CAS No. 823811-02-5

Acetic acid;2-methyloctan-4-ol

Cat. No.: B14213083
CAS No.: 823811-02-5
M. Wt: 204.31 g/mol
InChI Key: GPNSLGLXHXWENV-UHFFFAOYSA-N
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Description

Acetic acid;2-methyloctan-4-ol is an organic compound that combines the properties of acetic acid and 2-methyloctan-4-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2-methyloctan-4-ol is an aliphatic alcohol with a branched structure. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyloctan-4-ol can be achieved through esterification, where acetic acid reacts with 2-methyloctan-4-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOH+C9H20OCH3COOCH2C9H19+H2O\text{CH}_3\text{COOH} + \text{C}_9\text{H}_{20}\text{O} \rightarrow \text{CH}_3\text{COOCH}_2\text{C}_9\text{H}_{19} + \text{H}_2\text{O} CH3​COOH+C9​H20​O→CH3​COOCH2​C9​H19​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors with efficient mixing and temperature control to optimize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyloctan-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in 2-methyloctan-4-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-methyloctan-4-one or 2-methyloctanoic acid.

    Reduction: 2-methyloctanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2-methyloctan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Studied for its potential role in pheromone communication in insects.

    Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methyloctan-4-ol involves its interaction with specific molecular targets. In biological systems, it may act on cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 2-methyloctan-4-ol, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;2-methylhexan-4-ol
  • Acetic acid;2-methylheptan-4-ol
  • Acetic acid;2-methylnonan-4-ol

Uniqueness

Acetic acid;2-methyloctan-4-ol is unique due to its specific chain length and branching, which influence its physical properties and reactivity. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

CAS No.

823811-02-5

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

acetic acid;2-methyloctan-4-ol

InChI

InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)

InChI Key

GPNSLGLXHXWENV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C)O.CC(=O)O

Origin of Product

United States

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